molecular formula C9H19Cl2N3 B6262348 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2648994-74-3

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B6262348
CAS No.: 2648994-74-3
M. Wt: 240.17 g/mol
InChI Key: YTXHFZIRRZFQHU-UHFFFAOYSA-N
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Description

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a 1-methyl-4,5-dihydro-1H-imidazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are tolerant to various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and receptor function . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and piperidine rings allows for versatile interactions with various targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

2648994-74-3

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

4-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h8,10H,2-7H2,1H3;2*1H

InChI Key

YTXHFZIRRZFQHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

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